molecular formula C12H19N3O B7500553 (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone

(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone

Cat. No. B7500553
M. Wt: 221.30 g/mol
InChI Key: VBWLDCKXPUVJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as EPMM, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal applications.

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone is not fully understood, but it is believed to exert its effects through the inhibition of various signaling pathways. Studies have shown that (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone can inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to exhibit various biochemical and physiological effects. Studies have shown that (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone can induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. Additionally, (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has several advantages for lab experiments, including its low toxicity profile and potential therapeutic effects in various diseases. However, (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone also has some limitations, including its limited solubility in water and potential instability under certain conditions.

Future Directions

There are several future directions for research on (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration of (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone for therapeutic use. Furthermore, studies are needed to determine the potential side effects and drug interactions of (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone. Finally, further research is needed to determine the potential of (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone as a drug candidate for various diseases.

Synthesis Methods

(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 1-methylpyrrole-2-carboxylic acid with 4-ethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to obtain (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone.

Scientific Research Applications

(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to exhibit potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Furthermore, (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-3-14-7-9-15(10-8-14)12(16)11-5-4-6-13(11)2/h4-6H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWLDCKXPUVJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone

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